
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione is a heterocyclic compound featuring a pyrrolidine ring substituted with an amino and a chloro group on the phenyl ring, and a thione group on the pyrrolidine ring
Preparation Methods
The synthesis of 1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-chlorobenzaldehyde and pyrrolidine-2-thione.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, often in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-amino-2-chlorobenzaldehyde is reacted with pyrrolidine-2-thione under reflux conditions, leading to the formation of the desired product.
Purification: The product is typically purified using column chromatography or recrystallization techniques.
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions, leading to the formation of various derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which are of interest in drug design.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties, with research focusing on its mechanism of action and efficacy.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and neurological pathways, such as cyclooxygenase (COX) and serotonin receptors.
Pathways: It modulates signaling pathways related to inflammation and neurotransmission, leading to its potential therapeutic effects.
Comparison with Similar Compounds
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione can be compared with similar compounds such as:
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-one: This compound lacks the thione group and has different chemical properties and biological activities.
1-(4-Amino-2-chlorophenyl)pyrrolidine-2,5-dione: This compound features an additional carbonyl group, leading to different reactivity and applications.
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thiol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11ClN2S |
|---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
1-(4-amino-2-chlorophenyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C10H11ClN2S/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 |
InChI Key |
DJLUWNJQROROKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)N(C1)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B12875805.png)
![5H-Oxazolo[3,2-A]pyridin-5-amine](/img/structure/B12875806.png)
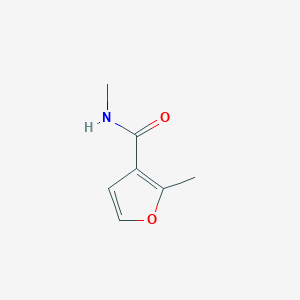
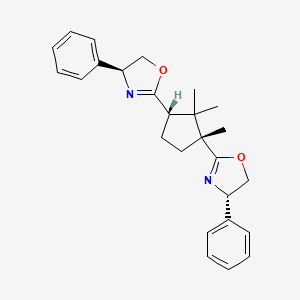

![4-Iodo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875841.png)
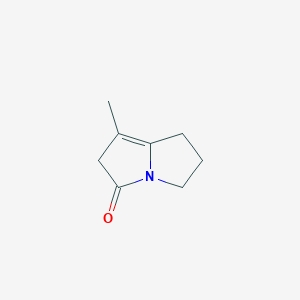
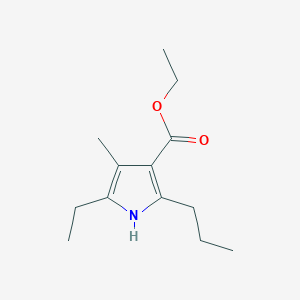
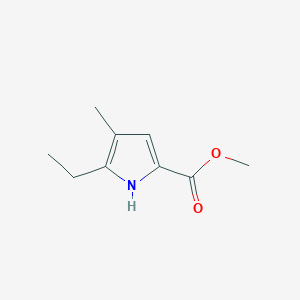
![(R)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12875860.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-](/img/structure/B12875864.png)
